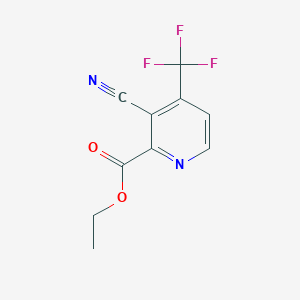

Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate

Overview

Description

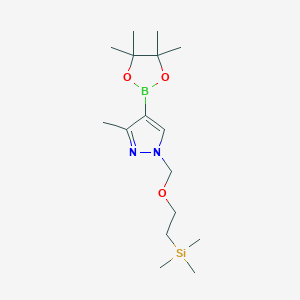

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions with hydrazine. For example, 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones react with hydrazine hydrate under reflux to give 5-trifluoromethyl-3-arylpyrazoles . Similarly, the reaction of 3,5-diacyl-1,4-dihydropyridine with hydrazine in ethanol at 140 °C afforded bis-pyrazolyl methanes .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and can lead to a wide range of products. For example, the reaction of 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate under reflux gives 5-trifluoromethyl-3-arylpyrazoles .Physical and Chemical Properties Analysis

Trifluoromethylpyridines and their derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties make them useful in a variety of applications, including in the agrochemical and pharmaceutical industries .Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate has been employed in the synthesis of highly functionalized tetrahydropyridines. The [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing excellent yields and complete regioselectivity (Zhu et al., 2003).

Facilitating Novel Syntheses

This compound has facilitated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives. The process involves reacting with cyanoacetamide and employing triethylamine as a mild, nonnucleophilic base, paving the way for a new library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).

Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans

The compound is pivotal in synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This one-pot, three-component reaction, promoted by ammonium acetate, is crucial for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

Role in Heterocycle Synthesis

This compound also plays a role in synthesizing new thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group. The synthesis process involves multiple steps, including reactions with ethyl chloroacetate and hydrazine hydrate, leading to a series of novel pyridothienopyrimidine derivatives (Abdel-rahman, Bakhite, & Al-Taifi, 2005).

Antihypertensive Activity

The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates has been reported, with an expectation of antihypertensive activity. The synthesis involves converting 2,6-dihyroxy-3-cyano-4-methyl pyridine into various amino derivatives (Kumar & Mashelker, 2006).

Mechanism of Action

Target of Action

Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate is a derivative of pyrazole . Pyrazole derivatives are known to have a wide range of biological activities and are often used as scaffolds in the pharmaceutical sector . .

Mode of Action

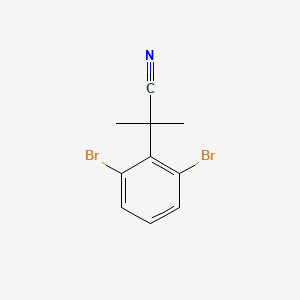

It is known that pyrazole derivatives can interact with various biological targets due to their versatile structure . The cyano and trifluoromethyl groups in the compound could potentially influence its interaction with these targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological processes . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Result of Action

Given its structural similarity to other pyrazole derivatives, it may exhibit a range of biological activities .

Future Directions

Properties

IUPAC Name |

ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQSDRMQJHTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)

![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)

![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)

![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)